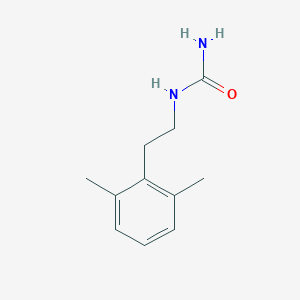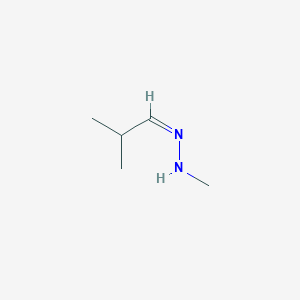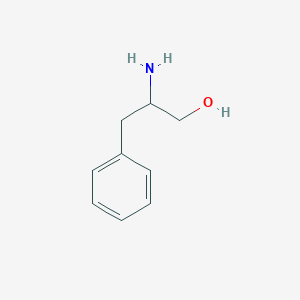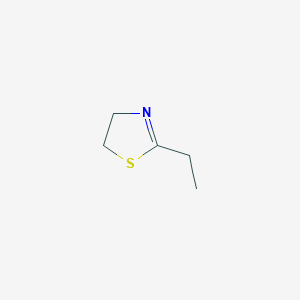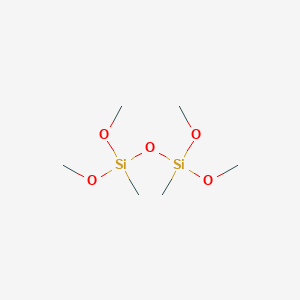
1,3-二甲基四甲氧基二硅氧烷
描述
1,3-DIMETHYLTETRAMETHOXYDISILOXANE is an organosilicon compound with the molecular formula C₆H₁₈O₅Si₂ and a molecular weight of 226.3751 g/mol . This compound is characterized by its two silicon atoms, each bonded to two methoxy groups and one methyl group, connected by an oxygen atom. It is commonly used in the synthesis of siloxane polymers and other organosilicon compounds .
科学研究应用
1,3-DIMETHYLTETRAMETHOXYDISILOXANE has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the production of silicone polymers and resins. It also serves as a precursor for other organosilicon compounds.
Biology: Its derivatives are used in the modification of biological surfaces to improve properties such as hydrophobicity and biocompatibility.
Medicine: It is utilized in the development of drug delivery systems and medical devices due to its biocompatibility.
作用机制
Target of Action
This compound is often used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE is not well-documented. As a chemical intermediate, it likely undergoes reactions with other compounds to form new products. The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present .
Biochemical Pathways
As a chemical intermediate, it may be involved in a variety of reactions and could potentially influence multiple pathways depending on the context .
Pharmacokinetics
Its physical properties such as boiling point (165 °c), density (101 g/mL at 25 °C), and refractive index (n 20/D 1384) have been documented
Result of Action
As a chemical intermediate, its primary role is likely to participate in chemical reactions to form new compounds . The effects of these reactions would depend on the specific compounds produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-DIMETHYLTETRAMETHOXYDISILOXANE. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of the reactions it participates in . .
准备方法
1,3-DIMETHYLTETRAMETHOXYDISILOXANE can be synthesized through the reaction of tetramethylsilane with methyl iodide . Another method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran . These methods provide efficient routes to obtain the compound under controlled conditions.
化学反应分析
1,3-DIMETHYLTETRAMETHOXYDISILOXANE undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent to synthesize alkyl halides from aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrosilanes, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,3-DIMETHYLTETRAMETHOXYDISILOXANE can be compared with similar compounds such as:
1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane: This compound has ethoxy groups instead of methoxy groups, which can influence its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane: This compound has chlorine atoms instead of methoxy groups, making it more reactive in certain substitution reactions.
1,1,3,3-Tetramethyl-1,3-dihydroxy-1,3-disiloxane: This compound has hydroxy groups, which can affect its solubility and reactivity in different chemical environments.
The uniqueness of 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane lies in its specific combination of methoxy and methyl groups, which provide a balance of reactivity and stability for various applications.
属性
IUPAC Name |
[dimethoxy(methyl)silyl]oxy-dimethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O5Si2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHPGDCFVOYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(OC)O[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939483 | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18186-97-5 | |
| Record name | Dimethyltetramethoxydisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18186-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018186975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



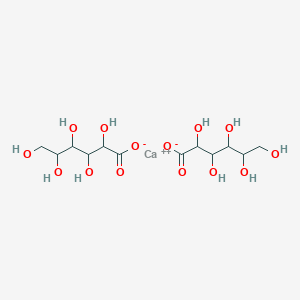


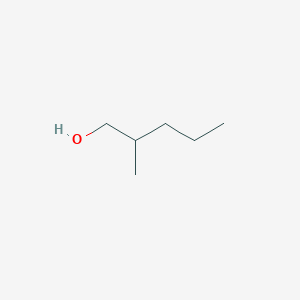
![2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL](/img/structure/B95919.png)
